4-Methoxy-2-(trifluoromethoxy)benzoyl chloride
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Overview
Description
4-Methoxy-2-(trifluoromethoxy)benzoyl chloride is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position and a trifluoromethoxy group (-OCF₃) at the 2-position The benzene ring is further functionalized with a carbonyl chloride group (-COCl) at the 1-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methoxy-2-(trifluoromethoxy)benzoic acid as the starting material.
Reaction Conditions: The carboxylic acid group is converted to the corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) in the presence of a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment to ensure the purity and yield of the final product. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions are less common but can be achieved under specific conditions to yield the corresponding alcohols.
Substitution: The acyl chloride group is highly reactive and can participate in nucleophilic acyl substitution reactions with various nucleophiles such as alcohols, amines, and water.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like methanol (CH₃OH), ammonia (NH₃), or water (H₂O) are used, often in the presence of a base such as pyridine.
Major Products Formed:
Carboxylic Acids: Resulting from oxidation reactions.
Esters: Formed through esterification with alcohols.
Amides: Resulting from reaction with amines.
Alcohols: Resulting from reduction reactions.
Scientific Research Applications
4-Methoxy-2-(trifluoromethoxy)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methoxy-2-(trifluoromethoxy)benzoyl chloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
4-Methoxy-2-(trifluoromethyl)benzoyl chloride: Similar structure but lacks the methoxy group at the 4-position.
2-Methoxy-4-(trifluoromethoxy)benzoyl chloride: Similar structure but with the positions of the methoxy and trifluoromethoxy groups reversed.
4-Methoxy-2-(trifluoromethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of the acyl chloride.
Uniqueness: 4-Methoxy-2-(trifluoromethoxy)benzoyl chloride is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both methoxy and trifluoromethoxy groups on the benzene ring provides distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
4-methoxy-2-(trifluoromethoxy)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c1-15-5-2-3-6(8(10)14)7(4-5)16-9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRNPLXMVUIGGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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